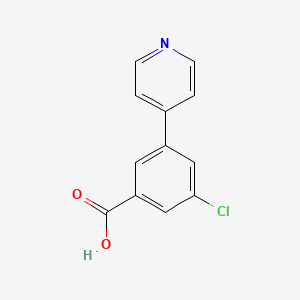
3-Chloro-5-(pyridin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chloro group at the 3-position and a pyridin-4-yl group at the 5-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 3-chlorobenzoic acid with pyridin-4-ylboronic acid using a palladium catalyst under mild conditions.
Direct Arylation: Direct arylation of benzoic acid derivatives with pyridin-4-yl halides can also be employed, often requiring a metal catalyst and specific reaction conditions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Production of alcohols and other reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
科学的研究の応用
3-Chloro-5-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-chloro-5-(pyridin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in inflammation.
類似化合物との比較
3-Chloro-4-(pyridin-3-yl)benzoic Acid: Similar structure with a different position of the pyridinyl group.
3-Chloro-5-(pyridin-3-yl)benzoic Acid: Another positional isomer with different biological activity.
3-Chloro-5-(pyridin-2-yl)benzoic Acid: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Chloro-5-(pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
3-Chloro-5-(pyridin-4-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C12H9ClN2O2
- Molecular Weight : 250.66 g/mol
The compound features a benzoic acid backbone with a chlorine substituent and a pyridine ring, which is significant for its biological interactions.
1. Anticancer Potential
Research indicates that derivatives of benzoic acid, including this compound, exhibit anticancer properties. A study highlighted that certain benzoic acid derivatives can activate apoptotic pathways in cancer cells, suggesting their potential as therapeutic agents against various types of cancer .
| Compound Name | Type of Cancer | Mechanism of Action |
|---|---|---|
| This compound | Various | Induction of apoptosis via caspase activation |
2. Proteasome and Cathepsin Activation
In cell-based assays, this compound was shown to significantly activate cathepsins B and L, which are crucial for protein degradation pathways in cells. This activation is particularly relevant in the context of aging and cellular stress responses, as it may enhance proteostasis .
Case Study: Antiproliferative Effects
A study conducted on various benzoic acid derivatives, including this compound, revealed significant antiproliferative effects against several cancer cell lines. The compound was tested at concentrations ranging from 1 to 10 μg/mL, showing effective inhibition of cell growth without notable cytotoxicity to normal cells .
In Silico Studies
In silico docking studies have suggested that this compound may interact favorably with targets involved in cancer progression and cellular stress responses. These findings support further exploration into its mechanism of action and therapeutic potential .
特性
IUPAC Name |
3-chloro-5-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXOHXKBAUJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














